2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine
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Overview
Description
2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a phenylthio group and a propylpyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the phenylthio group through a nucleophilic substitution reaction. The propylpyrrolidinyl group is then added via a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues, while the pyrrolidinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)pyridine: Lacks the propylpyrrolidinyl group.
3-(1-Propylpyrrolidin-2-yl)pyridine: Lacks the phenylthio group.
2-(Phenylthio)-3-(1-methylpyrrolidin-2-yl)pyridine: Has a methyl group instead of a propyl group.
Uniqueness
2-(Phenylthio)-3-(1-propylpyrrolidin-2-yl)pyridine is unique due to the presence of both the phenylthio and propylpyrrolidinyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-phenylsulfanyl-3-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C18H22N2S/c1-2-13-20-14-7-11-17(20)16-10-6-12-19-18(16)21-15-8-4-3-5-9-15/h3-6,8-10,12,17H,2,7,11,13-14H2,1H3 |
InChI Key |
FMNYSNTZDAQWSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(N=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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